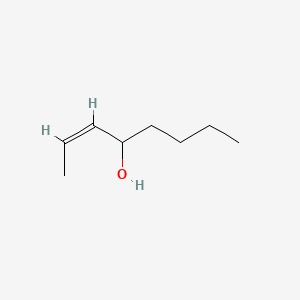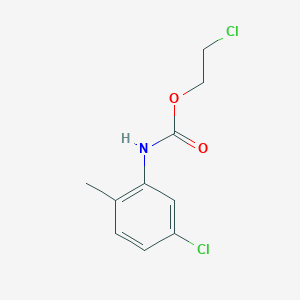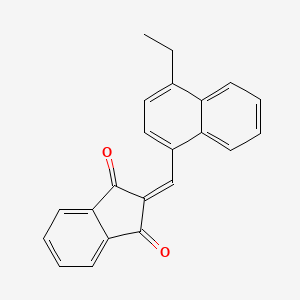
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of phenylureas. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,4-dichloroaniline+ethyl isocyanate→Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce ethyl-substituted amines.
Applications De Recherche Scientifique
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its effectiveness and applications compared to similar compounds.
Conclusion
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications.
Propriétés
Numéro CAS |
5006-82-6 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
FTJWKYIMFVTWKY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)




![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)

![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)


